Methyl (S)-2-(piperidin-2-yl)benzoate
Description
Methyl (S)-2-(piperidin-2-yl)benzoate is a chiral organic compound characterized by a benzoate ester moiety linked to a piperidine ring at the 2-position of the benzene ring. The (S)-stereochemistry at the piperidine ring confers distinct spatial and electronic properties, influencing its reactivity and biological interactions. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of ligands, enzyme inhibitors, and bioactive molecules. Its structural uniqueness lies in the integration of a rigid piperidine ring with the aromatic benzoate system, enabling diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-[(2S)-piperidin-2-yl]benzoate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-/m0/s1 |
InChI Key |
IEQZQZOYCGACDC-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1[C@@H]2CCCCN2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-(piperidin-2-yl)benzoate typically involves the esterification of 2-(piperidin-2-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-2-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (S)-2-(piperidin-2-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (S)-2-(piperidin-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Methyl (S)-2-(Piperidin-2-yl)benzoate and Analogs
| Compound Name | Piperidine Position | Substituents on Benzoate | Stereochemistry | Key Differentiators | References |
|---|---|---|---|---|---|
| This compound | 2-position | Methyl ester | S-configuration | Chiral center at piperidine; no additional substituents | |
| Methyl 5-amino-2-(piperidin-1-yl)benzoate | 2-position | Amino group at 5-position | Not specified | Amino group enhances hydrogen bonding; altered bioactivity | |
| (S)-Methyl 4-(piperidin-2-yl)benzoate | 4-position | Methyl ester | S-configuration | Piperidine at 4-position alters steric interactions | |
| Methyl 2-(piperidin-4-yl)benzoate hydrochloride | 4-position | Hydrochloride salt | Not specified | Salt form improves solubility; different pharmacological profile | |
| Methyl 2-[({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate | 4-position | Sulfonyl, chloro, ethoxy | Not specified | Sulfonyl group increases electrophilicity; broader biological activity |
Key Observations :
- Positional Isomerism : Substitution of the piperidine ring at the 2- vs. 4-position on the benzoate (e.g., ) significantly impacts steric effects and binding affinity.
- Functional Groups: Amino (), sulfonyl (), or hydrochloride () groups modify solubility, reactivity, and target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
